molecular formula C7H8ClN3 B2470629 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 1006328-60-4

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No. B2470629
CAS RN: 1006328-60-4
M. Wt: 169.61
InChI Key: YCQPQUNNHAQHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a chemical compound with the molecular formula C6H6ClN3 and a molecular weight of 155.58 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a propyl group (a three-carbon chain) with a nitrile group at the end .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile would include its molecular weight, solubility, melting point, boiling point, and density . Unfortunately, specific values for these properties were not available in the sources I found.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

The research emphasizes the significance of understanding the metabolism of small-molecule drugs by hepatic Cytochrome P450 (CYP) enzymes to predict potential drug-drug interactions. It discusses the importance of using potent and selective chemical inhibitors to study the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors is crucial for deciphering the contributions of various CYP isoforms, and the paper provides a comprehensive review of the most selective inhibitors available for major human hepatic CYP isoforms (Khojasteh et al., 2011).

Synthesis and Applications of Pyrazole Heterocycles

This study highlights the role of pyrazole moiety in various biologically active compounds and its significance in medicinal chemistry. It addresses the widespread biological activities of pyrazole derivatives, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The review also focuses on the synthesis methods and the use of pyrazoles as synthons in organic synthesis, pointing out the recent success of pyrazole COX-2 inhibitors and underlining the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The paper reviews the synthesis and chemistry of hexasubstituted pyrazolines, exploring the development of synthetic routes for pentasubstituted 2H-pyrazoles and their derivatives. It discusses the thermolysis of pyrazolines and the synthesis of hexasubstituted cyclopropanes, the autoxidation of pentasubstituted 2H-pyrazoles, and the reaction of tosyl chloride with pentasubstituted 2H-pyrazoles. The study presents unique synthetic methods and the chemical reactivity of these compounds (Baumstark et al., 2013).

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile would be determined by its physical and chemical properties, as well as how it is handled and used. Safety data sheets (SDS) provide information on potential hazards, handling precautions, and emergency procedures .

Future Directions

The future directions for research involving 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile would depend on the results of current studies and the potential applications of the compound. Unfortunately, specific future directions were not available in the sources I found .

properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQPQUNNHAQHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

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